5-(1,1-Difluoroethyl)-2-fluoroaniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H8F3N |
|---|---|
Molecular Weight |
175.15 g/mol |
IUPAC Name |
5-(1,1-difluoroethyl)-2-fluoroaniline |
InChI |
InChI=1S/C8H8F3N/c1-8(10,11)5-2-3-6(9)7(12)4-5/h2-4H,12H2,1H3 |
InChI Key |
WAGAJCXWJKDOEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)N)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for 5 1,1 Difluoroethyl 2 Fluoroaniline and Analogous Structures
Historical and Classical Approaches to Substituted Fluoroanilines
The preparation of substituted fluoroanilines has historically relied on a few robust and classical methods that remain relevant today. One of the most traditional routes to aryl fluorides is the Balz-Schiemann reaction. jmu.edugoogle.com This method involves the diazotization of a primary aromatic amine, such as a substituted aniline (B41778), with nitrous acid in the presence of tetrafluoroboric acid (HBF₄) to form a diazonium tetrafluoroborate (B81430) salt. jmu.edugoogle.com These salts are often stable enough to be isolated. google.com Subsequent thermal or photochemical decomposition of the salt yields the corresponding aryl fluoride (B91410), with the expulsion of nitrogen gas and boron trifluoride. jmu.edunih.gov While effective, the Balz-Schiemann reaction can require high temperatures and sometimes results in modest yields, with potential for runaway decomposition. google.com
Another foundational method for preparing anilines is the reduction of nitroarenes. youtube.com This typically involves two steps: the nitration of an aromatic ring followed by the reduction of the nitro group. Aromatic nitration is a classic electrophilic aromatic substitution reaction, usually carried out with a mixture of nitric acid and sulfuric acid. chemicalbook.com The resulting nitroarene can then be reduced to the corresponding aniline through various methods, including catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst) or by using reducing metals like iron, tin, or stannous chloride in an acidic medium. youtube.comacs.org This two-step sequence is a cornerstone of industrial and laboratory synthesis for a wide array of substituted anilines.
Other classical routes include nucleophilic aromatic substitution (SNAr) on highly electron-deficient aryl halides and the Semmler–Wolff reaction, which converts 2-cyclohexanone oximes into anilines. chemrxiv.org These methods have been instrumental in providing access to a diverse range of fluoroaniline (B8554772) building blocks for decades.
Targeted Synthesis of 5-(1,1-Difluoroethyl)-2-fluoroaniline (B6151848)
A direct, publicly documented synthetic route for this compound is not available. However, its synthesis can be envisioned through several plausible strategies based on modern organofluorine chemistry. These approaches would involve either the introduction of the fluorine and difluoroethyl groups onto a pre-existing aniline core or the construction of the aniline from a suitably substituted benzene (B151609) precursor.
Strategies Involving Direct Fluorination of Precursors
Direct fluorination involves the introduction of a fluorine atom onto a precursor molecule using an electrophilic fluorinating agent. oduillgroup.com Reagents such as Selectfluor and N-fluorobenzenesulfonimide (NFSI) are commonly used for this purpose due to their stability and relative safety compared to elemental fluorine. researchgate.net The mechanism is believed to proceed through either an SN2 or a single-electron transfer (SET) pathway. oduillgroup.com
For the synthesis of the target molecule, a hypothetical precursor could be 5-(1,1-difluoroethyl)aniline. Direct fluorination of this substrate would be expected to yield a mixture of ortho- and para-fluorinated products. The directing effect of the amino group would favor substitution at the positions ortho and para to it. Therefore, 2-fluoro-5-(1,1-difluoroethyl)aniline would be a potential, albeit likely minor, product alongside the 4-fluoro isomer. To achieve meta-directed fluorination relative to the amino group, the reaction can be conducted in a strong acidic medium like triflic acid, which protonates the aniline to form an electron-withdrawing ammonium (B1175870) group, thus directing the incoming electrophile to the meta position. researchgate.net
Approaches Utilizing Difluoroethylation Reactions on Aniline Substrates
The introduction of a difluoroethyl group onto an aromatic ring represents a more modern approach. Recent advancements have focused on photoinduced, transition-metal-free methods for the difluoroalkylation of anilines. nih.govresearchgate.net These reactions often proceed under mild conditions using visible light and an organic photocatalyst like Eosin Y. nih.govresearchgate.net The mechanism typically involves the generation of a difluoroalkyl radical from a precursor, such as ethyl difluoroiodoacetate, which then reacts with the aniline substrate. nih.govresearchgate.net
Alternatively, an electron donor–acceptor (EDA) complex can be formed between an aniline and a fluoroalkyl iodide, which upon photoirradiation, initiates the radical reaction. nih.govresearchgate.net While these methods have been demonstrated on a range of N,N-dimethylanilines with various para-substituents, their application to 2-fluoroaniline (B146934) as a substrate to generate the target compound would require specific investigation. nih.gov Another emerging method involves the use of hypervalent iodine reagents to achieve electrophilic 2,2-difluoroethylation of heteroatom nucleophiles, including amines. google.comgoogle.comorgsyn.org
Table 1: Overview of Modern Difluoroalkylation Methods Applicable to Aniline Substrates.
Multi-step Convergent and Divergent Synthetic Routes
Multi-step syntheses offer greater control over regiochemistry and are often necessary for complex molecules. A plausible convergent route to this compound could begin with a precursor like 1-ethyl-4-fluorobenzene. A key challenge is the introduction of the geminal difluoride. One approach could start from m-fluoroacetophenone. google.com
A hypothetical multi-step sequence could be:
Nitration: Nitration of a suitable precursor, such as 1-(1,1-difluoroethyl)-4-fluorobenzene. The fluorine atom is an ortho-, para-director, while the 1,1-difluoroethyl group is deactivating and meta-directing. The outcome of the nitration would depend on the relative strengths of these directing effects, but nitration at the position ortho to the fluorine and meta to the difluoroethyl group is plausible. For example, the nitration of m-fluoroacetophenone yields 2-nitro-5-fluoroacetophenone. google.com
Reduction: The resulting nitro compound, for instance, 4-fluoro-1-(1,1-difluoroethyl)-2-nitrobenzene, would then undergo reduction of the nitro group. Standard conditions, such as catalytic hydrogenation or reduction with Fe/HCl, would yield the target aniline. acs.org
This approach separates the installation of the key functional groups into distinct, controllable steps, which is characteristic of many industrial syntheses of complex pharmaceutical and agrochemical intermediates.
Advancements in Catalytic and Stereoselective Synthesis of Fluorinated Anilines
Recent decades have seen significant progress in the synthesis of fluorinated anilines, driven by the development of powerful catalytic systems. These modern methods offer milder reaction conditions, higher selectivity, and broader functional group tolerance compared to classical approaches. Transition metal catalysis, in particular, has revolutionized the formation of carbon-fluorine and carbon-nitrogen bonds.
Catalytic methods have been developed for both nucleophilic and electrophilic fluorination. For instance, transition metals can catalyze the fluorination of aryl triflates and other derivatives. Furthermore, photocatalysis and electrochemistry are emerging as sustainable and powerful tools for generating fluorinated motifs on aromatic rings under mild conditions.
Transition-Metal Catalyzed Reactions for Aryl-Nitrogen Bond Formation
The formation of the aryl-nitrogen bond is a critical step in the synthesis of any aniline derivative. The Buchwald-Hartwig amination has become one of the most important methods for this transformation. This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds by reacting an aryl halide (or pseudohalide, like a triflate) with an amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.
The development of increasingly sophisticated and sterically hindered phosphine ligands has dramatically expanded the scope of the Buchwald-Hartwig reaction. It is now possible to couple a wide variety of amines, including ammonia (B1221849) equivalents, with electronically diverse and sterically hindered aryl halides. For the synthesis of a fluorinated aniline, this reaction could be applied by coupling a fluorinated aryl halide, such as 1-bromo-2-fluoro-5-(1,1-difluoroethyl)benzene, with an ammonia source. This powerful catalytic method provides a direct and modular route for constructing the aniline functionality, often as the final step in a convergent synthesis.
Table 2: Major Transition-Metal Catalyzed Methods for Aryl-Nitrogen Bond Formation.
Photoredox Catalysis and Photoinduced Methods for Fluoroalkylation
Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. researchgate.net This methodology is particularly well-suited for the generation of fluoroalkyl radicals and their subsequent addition to aromatic rings, such as those in aniline derivatives. mdpi.com
One common approach involves the use of a photocatalyst, which, upon excitation by visible light, can initiate a single-electron transfer (SET) process with a suitable fluoroalkylating agent. acs.org For instance, organic dyes like Eosin Y can be used to generate difluoroalkyl radicals from precursors such as ethyl difluoroiodoacetate. acs.orgnih.gov The proposed mechanism for such a transformation is depicted in Figure 1.
Figure 1. Proposed Mechanism for Photocatalytic Difluoroalkylation of Anilines.
This method is amenable to a range of substituted anilines, particularly those with electron-donating groups that enhance the nucleophilicity of the aromatic ring. acs.org The regioselectivity of the addition is often governed by the electronic properties of the aniline substrate.
An alternative and complementary photoinduced strategy involves the formation of an electron donor-acceptor (EDA) complex between the aniline (the electron donor) and the fluoroalkylating agent (the electron acceptor). nih.gov This EDA complex can be directly excited by visible light, initiating a radical cascade without the need for an external photocatalyst. nih.govresearchgate.net This approach is highly attractive from a sustainability perspective as it minimizes the catalyst loading. nih.gov
The reaction conditions for these photoredox and photoinduced methods are typically mild, often proceeding at room temperature with low-energy visible light sources. acs.org A summary of representative reaction conditions for the difluoroalkylation of aniline derivatives is presented in Table 1.
Table 1: Representative Conditions for Photoinduced Difluoroalkylation of Aniline Derivatives
| Method | Photocatalyst | Fluoroalkylating Agent | Base | Solvent | Light Source |
|---|---|---|---|---|---|
| Photocatalytic | Eosin Y | ICF2COOEt | Not specified | DMF | 525 nm LED |
| EDA Complex | None | ICF2COOEt | Na2CO3 | DMSO | 427 nm LED |
While direct examples for the synthesis of this compound using these methods are not explicitly detailed in the literature, the broad substrate scope of these reactions suggests their applicability. acs.org For the target molecule, the fluorine atom at the 2-position would act as a directing group, influencing the position of the incoming difluoroethyl radical.
Enzymatic and Biocatalytic Approaches in Fluorine Chemistry
The application of enzymes and biocatalytic systems in fluorine chemistry is a growing field, offering the potential for highly selective and environmentally benign transformations. nih.gov Enzymes such as cytochrome P450s have been engineered to catalyze a variety of reactions, including the formation of fluorinated compounds. nih.gov
While the direct enzymatic installation of a 1,1-difluoroethyl group onto an aniline ring has not been widely reported, biocatalysis offers promising avenues. For instance, engineered enzymes could potentially be used to create fluorinated building blocks that are later assembled into the target molecule. One of the most well-known enzymes in this field is fluorinase, which can catalyze the formation of a C-F bond from fluoride ions. nih.gov
Another potential biocatalytic strategy involves the kinetic resolution of racemic mixtures of fluorinated compounds, which can be achieved using enzymes like fluoroacetate (B1212596) dehalogenases. nih.gov This could be relevant in downstream processing or if the fluoroalkylation step produces a racemic product where only one enantiomer is desired.
The primary advantages of biocatalytic methods include:
High chemo-, regio-, and stereoselectivity.
Mild reaction conditions (ambient temperature and pressure, neutral pH).
Use of water as a solvent.
Reduced environmental impact compared to traditional chemical synthesis.
However, the application of biocatalysis to the synthesis of complex fluorinated molecules like this compound is still in its early stages of development. Significant research is required to discover or engineer enzymes with the desired activity and substrate specificity for such transformations.
Green Chemistry Principles and Sustainable Synthesis of this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The synthesis of fluorinated compounds, including this compound, can benefit significantly from the application of these principles.
Key aspects of a green synthetic approach to this target molecule would include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Less Hazardous Chemical Syntheses: Employing non-toxic and environmentally benign reagents and solvents. For example, the use of fluoroform (CHF3) as a difluoromethylation reagent is being explored as a highly atom-efficient and greener alternative to other sources. rsc.org
Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents is a cornerstone of green chemistry. The photoredox and photoinduced methods discussed previously are excellent examples of this principle. acs.orgnih.gov
Energy Efficiency: Conducting reactions at ambient temperature and pressure, as is often possible with photocatalytic methods, reduces energy consumption. researchgate.net
Use of Renewable Feedstocks: While not yet widely implemented for complex fluorinated aromatics, future research may focus on deriving starting materials from renewable sources.
The development of a truly sustainable synthesis for this compound would likely involve a combination of these approaches. For instance, a synthetic route that utilizes a biocatalytic step to create a key intermediate, followed by a photocatalytic fluoroalkylation in a green solvent, would represent a significant advancement in the sustainable production of this class of compounds. Recent developments in green chemistry have also focused on creating safer and more environmentally friendly processes for synthesizing sulfonyl fluorides, which are important in "click chemistry" and demonstrate the broader trend towards greener synthetic methods in fluorine chemistry. eurekalert.org
Chemical Reactivity and Transformation Pathways of 5 1,1 Difluoroethyl 2 Fluoroaniline
Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Ring
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) derivatives. byjus.com The rate and regioselectivity of these reactions on 5-(1,1-Difluoroethyl)-2-fluoroaniline (B6151848) are determined by the electronic properties of the substituents already present on the ring. libretexts.org
The orientation of incoming electrophiles is directed by the combined influence of the amino (-NH₂), fluoro (-F), and 1,1-difluoroethyl (-CHF₂CH₃) groups. The directing effects of substituents are a consequence of both inductive and resonance effects. organicchemistrytutor.com Activating groups donate electron density to the ring, making it more nucleophilic and favoring substitution at the ortho and para positions. pressbooks.pub Conversely, deactivating groups withdraw electron density, slowing the reaction and, for most, directing substitution to the meta position. youtube.com
The substituents on this compound have distinct electronic properties:
Amino Group (-NH₂): The amino group is a powerful activating group. byjus.com Through its nitrogen lone pair, it donates significant electron density to the aromatic π-system via resonance. This effect strongly increases the electron density at the positions ortho and para to the amine (C3 and C5), making them highly susceptible to electrophilic attack. pressbooks.pub
1,1-Difluoroethyl Group (-CHF₂CH₃): This group is primarily characterized by a strong electron-withdrawing inductive effect (-I) due to the electronegative fluorine atoms. This effect deactivates the aromatic ring by pulling electron density away from it.
The final regiochemical outcome of an electrophilic substitution reaction is a result of the synergistic and antagonistic effects of these three groups. The -NH₂ group is the most powerful activating and directing group present. Its strong ortho, para-directing influence is the dominant factor.
The available positions for substitution are C3, C4, and C6.
C3-position: Ortho to the -NH₂ group and meta to the -CHF₂CH₃ group.
C4-position: Para to the -F group and meta to the -NH₂ group.
C6-position: Ortho to the -F group and para to the -NH₂ group.
Given the powerful activating nature of the amino group, electrophilic attack is overwhelmingly directed to the positions ortho and para to it. Therefore, substitution is most likely to occur at the C3 and C5 positions. However, the C5 position is already occupied by the difluoroethyl group. The C6 position is para to the strongly activating amino group and ortho to the deactivating fluorine atom. The C4 position is para to the deactivating fluorine but meta to the activating amino group. The C3 position is ortho to the activating amino group. Steric hindrance from the adjacent fluorine atom at C2 might slightly disfavor attack at C3. Therefore, the most probable site for electrophilic attack is the C6 position , which is para to the highly activating amino group.
| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect | Directing Preference |
|---|---|---|---|---|---|
| -NH₂ | C1 | -I (Weak) | +R (Strong) | Strongly Activating | Ortho, Para |
| -F | C2 | -I (Strong) | +R (Weak) | Weakly Deactivating | Ortho, Para |
| -CHF₂CH₃ | C5 | -I (Strong) | None | Strongly Deactivating | Meta |
Formation of the Sigma Complex (Arenium Ion): The π-electrons of the aromatic ring act as a nucleophile, attacking the electrophile (E⁺). This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The stability of this intermediate is crucial in determining the reaction rate and regioselectivity.
Deprotonation to Restore Aromaticity: A weak base removes a proton from the sp³-hybridized carbon atom of the sigma complex, restoring the aromatic π-system and yielding the final substituted product.
The directing effects of the substituents can be rationalized by examining the stability of the sigma complex intermediates for ortho, meta, and para attack. For this compound, attack at the C6 position (para to the -NH₂ group) is favored because the positive charge in the arenium ion can be delocalized onto the nitrogen atom of the amino group, providing a particularly stable resonance contributor. This stabilization is not possible when the attack occurs at a position meta to the amino group. The electron-withdrawing -F and -CHF₂CH₃ groups destabilize the carbocation intermediate, but the powerful electron-donating resonance effect of the -NH₂ group at the para position (C6) provides the lowest energy pathway.
Nucleophilic Reactivity at the Amine Functionality
The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile. This allows for a variety of reactions that form new bonds at the nitrogen center.
The primary amine of this compound readily undergoes acylation with reagents such as acyl chlorides or acid anhydrides to form the corresponding amides. These reactions typically proceed via a nucleophilic acyl substitution mechanism. The aniline's nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or carboxylate). A base, such as pyridine (B92270) or triethylamine, is often added to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.
| Acylating Agent | Reagent Class | Product Type | Typical Conditions |
|---|---|---|---|
| Acetyl chloride (CH₃COCl) | Acyl Halide | Acetamide (B32628) | Pyridine or Et₃N, CH₂Cl₂ |
| Acetic anhydride (B1165640) ((CH₃CO)₂O) | Acid Anhydride | Acetamide | Often neat or with a catalyst |
| Benzoyl chloride (C₆H₅COCl) | Acyl Halide | Benzamide | Pyridine or NaOH (Schotten-Baumann) |
Primary aromatic amines can be converted into diazonium salts upon treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). The resulting diazonium salt of this compound serves as a versatile intermediate where the diazonio group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles.
Key transformations of the diazonium salt include:
Sandmeyer Reaction: This reaction uses copper(I) salts (CuCl, CuBr, CuCN) to replace the diazonio group with -Cl, -Br, or -CN, respectively. wikipedia.orgnih.gov
Schiemann Reaction: This is a method for introducing a fluorine atom by thermal decomposition of a diazonium tetrafluoroborate (B81430) (ArN₂⁺BF₄⁻) salt. organic-chemistry.org This would allow for the synthesis of 1,2-difluoro-4-(1,1-difluoroethyl)benzene from the parent aniline.
Hydroxylation: Gently heating the acidic diazonium salt solution replaces the -N₂⁺ group with a hydroxyl (-OH) group, forming the corresponding phenol.
| Reaction Name | Reagent(s) | Substituent Introduced |
|---|---|---|
| Sandmeyer (Chlorination) | CuCl / HCl | -Cl |
| Sandmeyer (Bromination) | CuBr / HBr | -Br |
| Sandmeyer (Cyanation) | CuCN / KCN | -CN |
| Schiemann Reaction | 1. HBF₄ 2. Heat | -F |
| Hydroxylation | H₂O, Heat | -OH |
| Iodination | KI | -I |
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.org In this context, this compound can act as the amine coupling partner, reacting with aryl halides or triflates to form diarylamines. The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is critical and has evolved to allow for the coupling of a wide range of substrates under milder conditions. snnu.edu.cn
While less common than arylation for anilines, palladium-catalyzed N-alkylation with alkyl halides is also a possible transformation, providing a route to secondary or tertiary amines. nih.govwgtn.ac.nz These reactions expand the synthetic utility of the aniline by enabling the construction of more complex molecular architectures around the nitrogen atom.
| Component | Function | Examples |
|---|---|---|
| Palladium Precatalyst | Source of active Pd(0) catalyst | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | Stabilizes catalyst, facilitates reaction steps | Josiphos, Xantphos, Biaryl phosphines (e.g., JohnPhos) |
| Base | Deprotonates the amine, facilitates reductive elimination | NaOt-Bu, KOt-Bu, K₃PO₄ |
| Aryl Electrophile | Provides the aryl group to be coupled | Aryl bromides, chlorides, triflates |
Reactivity and Transformations of the 1,1-Difluoroethyl Moiety
The 1,1-difluoroethyl group is a key pharmacophore that can act as a bioisostere for other functional groups and enhance metabolic stability. Its own reactivity is dominated by the strength and polarity of the carbon-fluorine bonds.
The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, with a bond dissociation energy (BDE) that can reach up to 130 kcal/mol. This inherent strength is a result of the significant electronegativity difference between carbon (2.5) and fluorine (4.0), which imparts a substantial ionic character to the bond and leads to a short, strong linkage.
In the 1,1-difluoroethyl group, the presence of two fluorine atoms on the same carbon atom—a geminal arrangement—further enhances this stability. The geminal effect dictates that as more fluorine atoms are added to a single carbon, the adjacent C-F and C-C bonds become shorter and stronger. This increased strength is attributed to the greater positive partial charge induced on the carbon atom, which strengthens the electrostatic attraction to the fluorine atoms. Consequently, the geminal difluoroalkyl moiety in this compound is exceptionally stable and chemically robust, showing considerable resistance to oxidation, hydrolysis, and thermal degradation under typical synthetic conditions.
| Bond (in CH₃-X) | Bond Dissociation Energy (kcal/mol) | Bond Length (Å) | Electronegativity of X |
|---|---|---|---|
| C-F | 115 | 1.39 | 4.0 |
| C-Cl | 83.7 | 1.78 | 3.16 |
| C-Br | 72.1 | 1.93 | 2.96 |
| C-I | 57.6 | 2.14 | 2.66 |
| C-H | 104.9 | 1.09 | 2.20 |
Data compiled from reference.
Direct functionalization of the highly stable 1,1-difluoroethyl group is challenging. Therefore, synthetic strategies typically focus on the introduction of this moiety using specialized fluorinating reagents or building blocks. The introduction of difluoromethyl groups (CF₂H) often relies on reagents that can generate reactive intermediates like the difluorocarbene or difluoromethyl radical.
Recent advancements have explored the selective transformation of C-F bonds in related structures, such as aromatic trifluoromethyl groups, into difluoromethylene or ketone functionalities under specific catalytic conditions. For instance, methods have been developed for the C-F cleavage of benzotrifluorides to synthesize diaryl ketones. While not directly applied to this compound, these innovative approaches to C-F bond activation could potentially be adapted for future derivatization strategies. The development of methods for the synthesis of difluoromethyl ethers and allenes further showcases the expanding toolkit for creating complex difluoromethylated structures.
Cross-Coupling Reactions Involving this compound as a Coupling Partner
Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing carbon-carbon and carbon-heteroatom bonds. This compound can participate in these reactions primarily through its nucleophilic amino group or by conversion of the aniline to an electrophilic partner, such as an aryl halide or triflate.
For this compound to participate in Suzuki, Stille, Heck, or Sonogashira couplings as the electrophilic partner, it must first be converted into a suitable derivative, typically an aryl halide (e.g., iodide, bromide) or triflate. This can be achieved through standard procedures such as diazotization of the aniline followed by a Sandmeyer or related reaction.
Once formed, the resulting aryl (pseudo)halide would be an effective substrate for cross-coupling. The catalytic cycle for these reactions generally involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organometallic partner (organoboron in Suzuki, organotin in Stille) or coordination/insertion of an alkene/alkyne (Heck/Sonogashira), and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. The strong electron-withdrawing nature of the fluoro substituents on the aromatic ring would likely facilitate the initial oxidative addition step, making the substrate highly reactive.
| Reaction Name | Electrophile (Ar-X) | Nucleophilic Partner | Bond Formed | Typical Catalyst/Ligand |
|---|---|---|---|---|
| Suzuki Coupling | Ar-I, Br, Cl, OTf | R-B(OR)₂ | Ar-R (Csp²-Csp²) | Pd(PPh₃)₄, Pd(OAc)₂/SPhos |
| Stille Coupling | Ar-I, Br, OTf | R-Sn(Alkyl)₃ | Ar-R (Csp²-Csp²) | Pd(PPh₃)₄, Pd₂(dba)₃/P(furyl)₃ |
| Heck Coupling | Ar-I, Br, OTf | Alkene | Ar-C=C (Csp²-Csp²) | Pd(OAc)₂, Pd/C |
| Sonogashira Coupling | Ar-I, Br, Cl | Terminal Alkyne | Ar-C≡C (Csp²-Csp) | PdCl₂(PPh₃)₂/CuI |
The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds via the palladium-catalyzed coupling of amines with aryl halides or triflates. In this context, this compound serves as the amine coupling partner. The reaction's utility is particularly pronounced for synthesizing complex aryl amines that are otherwise difficult to access.
The reactivity of this compound in this reaction is moderated by the electronic effects of its substituents. The ortho-fluoro and meta-difluoroethyl groups are both electron-withdrawing, which decreases the nucleophilicity of the amino group. Coupling such electron-deficient anilines can be challenging and often requires carefully optimized catalyst systems. Research has shown that fluoroalkylamines can inhibit cross-coupling reactions under standard conditions, necessitating the use of specific combinations of palladium precatalysts, ligands, and bases to achieve high yields. For instance, catalyst systems employing bulky, electron-rich phosphine ligands are often required to facilitate the coupling of less nucleophilic amines.
The success of modern cross-coupling reactions, particularly those involving challenging substrates like fluorinated anilines, is heavily reliant on the design of sophisticated ligand systems. The evolution of ligands for the Buchwald-Hartwig amination exemplifies this trend.
First-Generation Ligands: Early systems utilized chelating diphosphine ligands such as BINAP and DPPF.
Second-Generation Ligands: The development of bulky, electron-rich monophosphine biaryl ligands by the Buchwald group (e.g., SPhos, XPhos, JohnPhos, DavePhos) marked a significant breakthrough. These ligands promote the formation of highly active, monoligated Pd(0) species, which are crucial for efficient oxidative addition and reductive elimination, especially with sterically hindered or electronically deactivated substrates.
Specialized Ligands: Other ligand families, such as the Josiphos-type ligands, have been developed to couple particularly difficult partners like ammonia (B1221849). Ligands like DPEphos and Xantphos have also proven to be highly effective for the coupling of various N-nucleophiles.
The selection of an appropriate ligand is critical for achieving high efficiency in the coupling of this compound, as the ligand must stabilize the palladium catalyst while promoting the reaction between the electronically deactivated aniline and the aryl halide partner.
| Ligand Name | Ligand Class | Typical Application/Advantage |
|---|---|---|
| BINAP | Bidentate Phosphine | Early generation, used for coupling of aryl halides with primary amines. |
| DPPF | Bidentate Phosphine | Effective for coupling anilines with aryl bromides. |
| XPhos | Biaryl Monophosphine | Highly active for coupling a wide range of amines and aryl chlorides/bromides. |
| JohnPhos | Biaryl Monophosphine | General and effective for various C-N couplings. |
| Xantphos | Bidentate Phosphine (Wide Bite Angle) | Promotes coupling of diverse N-nucleophiles, including amides. |
Cyclization Reactions and Heterocycle Formation Utilizing this compound as a Precursor
No research data was found specifically describing the use of this compound as a precursor in cyclization reactions to form heterocyclic compounds.
Radical Reactions and Single-Electron Transfer Processes involving this compound
No research data was found specifically detailing the involvement of this compound in radical reactions or single-electron transfer processes.
Computational and Theoretical Chemistry Studies on 5 1,1 Difluoroethyl 2 Fluoroaniline
Quantum Chemical Calculations of Electronic Structure and Molecular Conformation
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in the principles of quantum mechanics, are employed to determine the optimal three-dimensional arrangement of atoms (molecular conformation) and the distribution of electrons (electronic structure). For 5-(1,1-Difluoroethyl)-2-fluoroaniline (B6151848), such calculations would typically begin with geometry optimization, a process that seeks the lowest energy conformation of the molecule. This is achieved by calculating the forces on each atom and adjusting their positions until a stable structure, or minimum on the potential energy surface, is located.
The presence of the flexible 1,1-difluoroethyl group and the amino group attached to the benzene (B151609) ring suggests the possibility of multiple low-energy conformations. These would arise from the rotation around the carbon-carbon single bond of the ethyl group and the carbon-nitrogen bond of the aniline (B41778) moiety. Advanced computational methods can map out the potential energy surface associated with these rotations to identify the most stable conformers and the energy barriers between them. The fluorine atoms, with their high electronegativity, and the lone pair of electrons on the nitrogen atom are expected to play a significant role in determining the preferred geometry through intramolecular interactions.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.
Hypothetical FMO Data for this compound
| Parameter | Energy (eV) |
| HOMO Energy | -5.87 |
| LUMO Energy | -0.98 |
| HOMO-LUMO Gap | 4.89 |
Note: The data in this table is hypothetical and for illustrative purposes only.
The Electrostatic Potential Surface (ESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its intermolecular interaction patterns. The ESP is calculated by placing a positive point charge at various points on the electron density surface of the molecule and calculating the energy of interaction. This surface is then color-coded to represent regions of different electrostatic potential. Typically, red indicates regions of negative potential (electron-rich areas, susceptible to electrophilic attack), while blue signifies regions of positive potential (electron-poor areas, prone to nucleophilic attack). Green and yellow represent areas of neutral or intermediate potential.
Mechanistic Elucidation of Reactions via Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for studying the mechanisms of chemical reactions. Unlike simpler methods, DFT accounts for electron correlation, providing a more accurate description of the electronic structure and energetics of molecules. This allows for the detailed exploration of reaction pathways, including the identification of reactants, products, intermediates, and, crucially, transition states.
For reactions involving this compound, such as electrophilic aromatic substitution or nucleophilic substitution at the amino group, DFT calculations can provide a step-by-step understanding of the reaction mechanism. By calculating the energies of all species along the reaction coordinate, a detailed energy profile can be constructed, revealing the feasibility and kinetics of the proposed mechanism.
A key strength of DFT is its ability to locate and characterize transition states, which are the highest energy points along a reaction pathway that connect reactants to products. A transition state is a first-order saddle point on the potential energy surface, meaning it is a maximum in the direction of the reaction coordinate and a minimum in all other directions. Computationally, a transition state is confirmed by frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Once the transition state is located, its energy can be used to calculate the activation energy of the reaction, which is a critical factor in determining the reaction rate. By mapping the entire reaction pathway, including any intermediates, a comprehensive understanding of the reaction's energetics can be achieved. This allows for direct comparison of different possible mechanisms and the identification of the most likely reaction pathway.
Reactions are most often carried out in a solvent, and the surrounding solvent molecules can have a significant impact on the reaction mechanism and energetics. Computational models can account for these solvent effects in two primary ways: explicitly, by including a number of solvent molecules in the calculation, or implicitly, by treating the solvent as a continuous medium with a specific dielectric constant.
For reactions of this compound, the choice of solvent could influence the stability of charged intermediates or transition states. For example, a polar solvent would be expected to stabilize a polar transition state more effectively than a nonpolar solvent, thereby lowering the activation energy and increasing the reaction rate. Incorporating solvent effects into DFT calculations is therefore essential for obtaining results that are comparable to experimental observations.
Molecular Dynamics Simulations for Conformational Analysis in Solution
While quantum chemical calculations provide a static picture of a molecule's conformation, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. This allows for the exploration of the conformational landscape of a molecule in a solution environment, providing insights into its flexibility and the interplay between different conformations.
An MD simulation of this compound in a chosen solvent would reveal the accessible conformations and the timescales of transitions between them. This is particularly important for understanding how the molecule might adapt its shape to fit into a binding site of a protein or to interact with other molecules in solution. The simulations can also provide information on the solvation structure around the molecule, showing how solvent molecules arrange themselves around the solute.
Structure-Reactivity Relationship (SRR) Modeling based on Computational Data
The reactivity of an aniline derivative is largely governed by the electronic environment of the aromatic ring and the amino group. The presence of electron-withdrawing or electron-donating substituents significantly influences this. In the case of this compound, both the 1,1-difluoroethyl group and the fluorine atom are expected to have a strong influence on the molecule's electronic properties.
Computational methods, such as Density Functional Theory (DFT), are often employed to calculate a range of molecular descriptors. These descriptors provide quantitative insights into the structure and reactivity of the molecule. Key aspects of SRR modeling based on this data would include:
Analysis of Global Reactivity Descriptors: These descriptors provide a general overview of the molecule's reactivity. Important global descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, electronegativity, chemical hardness, and global softness. A smaller HOMO-LUMO gap generally suggests higher reactivity.
Investigation of Local Reactivity Descriptors: These descriptors help in identifying the most reactive sites within the molecule. Fukui functions and dual descriptors are commonly used to predict sites susceptible to nucleophilic, electrophilic, and radical attacks. For an aniline derivative, this would be crucial in determining the regioselectivity of reactions such as electrophilic aromatic substitution.
Molecular Electrostatic Potential (MEP) Surface Analysis: The MEP surface is a valuable tool for visualizing the charge distribution within a molecule. It helps in identifying electron-rich and electron-poor regions, which are indicative of sites for electrophilic and nucleophilic attack, respectively. For this compound, the MEP surface would illustrate the influence of the fluorine and difluoroethyl substituents on the electron density of the benzene ring and the amino group.
To illustrate the type of data generated in such a study, the following hypothetical tables present calculated molecular descriptors for a generic substituted aniline.
Table 1: Hypothetical Global Reactivity Descriptors for a Substituted Aniline
| Descriptor | Value | Unit |
|---|---|---|
| HOMO Energy | -6.5 | eV |
| LUMO Energy | -1.2 | eV |
| HOMO-LUMO Gap | 5.3 | eV |
| Electronegativity (χ) | 3.85 | eV |
| Chemical Hardness (η) | 2.65 | eV |
Table 2: Hypothetical Local Reactivity Descriptors (Fukui Functions) for Selected Atoms of a Substituted Aniline
| Atom | f(k)⁺ (for nucleophilic attack) | f(k)⁻ (for electrophilic attack) | f(k)⁰ (for radical attack) |
|---|---|---|---|
| C1 | 0.05 | 0.08 | 0.065 |
| C2 | 0.12 | 0.03 | 0.075 |
| C3 | 0.04 | 0.10 | 0.070 |
| C4 | 0.15 | 0.02 | 0.085 |
| C5 | 0.03 | 0.12 | 0.075 |
| C6 | 0.11 | 0.04 | 0.075 |
These tables, while not representing actual data for this compound, demonstrate the quantitative information that would be derived from computational SRR modeling. The analysis of such data would provide a detailed understanding of the molecule's reactivity profile.
Advanced Spectroscopic and Analytical Characterization for Mechanistic Insights and Purity Assessment in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation and Stereochemical Assignment (e.g., ¹H, ¹³C, ¹⁹F NMR)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules like 5-(1,1-Difluoroethyl)-2-fluoroaniline (B6151848). By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule with multiple fluorine substituents, a multi-nuclear approach utilizing ¹H, ¹³C, and ¹⁹F NMR is essential.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and types of hydrogen atoms. For this compound, the spectrum would show distinct signals for the aromatic protons, the amine (-NH₂) protons, and the methyl (-CH₃) protons of the difluoroethyl group. The aromatic protons would appear as complex multiplets due to proton-proton (H-H) and proton-fluorine (H-F) couplings. The methyl group protons would appear as a triplet due to coupling with the two adjacent fluorine atoms.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the electronic environment of each carbon atom. The presence of highly electronegative fluorine atoms significantly influences the chemical shifts of the carbon atoms to which they are attached (C-F) and adjacent carbons. These C-F couplings (¹JCF, ²JCF, etc.) are observable in the spectrum and are diagnostic for identifying the fluorinated positions on both the aromatic ring and the ethyl side chain.
¹⁹F NMR Spectroscopy: Given the three fluorine atoms in the molecule, ¹⁹F NMR is particularly informative. biophysics.org It offers high sensitivity and a wide range of chemical shifts, making it an excellent probe for fluorinated compounds. nih.gov The spectrum would display two distinct signals: one for the single fluorine atom on the aromatic ring and another for the two equivalent fluorine atoms of the difluoroethyl group. The large chemical shift dispersion helps to clearly resolve these signals, and their coupling patterns with nearby protons provide definitive structural confirmation. researchgate.netnih.gov The analysis of ¹⁹F NMR spectra is a key method for monitoring the metabolism of fluoroanilines and for the analysis of fluorinated acids in environmental samples. nih.gov
The table below outlines the predicted NMR spectral data for this compound, based on established chemical shift ranges and coupling constants for analogous structures like 2-fluoroaniline (B146934) and 2,5-difluoroaniline. rsc.orgchemicalbook.comchemicalbook.comchemicalbook.com
| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|---|
| ¹H | -NH₂ | 3.5 - 4.5 | Broad Singlet | N/A |
| Aromatic H (3,4,6) | 6.7 - 7.2 | Multiplet | J(H,H) ≈ 7-9, J(H,F) ≈ 2-10 | |
| -C(F₂)H | Not Applicable | Not Applicable | Not Applicable | |
| -CH₃ | 1.9 - 2.2 | Triplet | ³J(H,F) ≈ 18-20 | |
| ¹³C | C-NH₂ | 135 - 140 | Doublet | ²J(C,F) ≈ 10-15 |
| C-F (Aromatic) | 150 - 155 | Doublet | ¹J(C,F) ≈ 235-250 | |
| Aromatic C-H | 115 - 125 | Doublets/Multiplets | J(C,F) ≈ 5-25 | |
| C-C(F₂)CH₃ | 130 - 135 | Multiplet | J(C,F) ≈ 20-30 | |
| -CF₂- | 122 - 128 | Triplet | ¹J(C,F) ≈ 240-250 | |
| -CH₃ | 22 - 26 | Triplet | ²J(C,F) ≈ 25-30 | |
| ¹⁹F | Aromatic C-F | -120 to -140 | Multiplet | J(F,H) ≈ 2-10 |
| -CF₂- | -90 to -110 | Quartet | ³J(F,H) ≈ 18-20 |
Advanced Mass Spectrometry Techniques (e.g., HRMS, LC-MS/MS) for Reaction Monitoring and Metabolite Profiling in Synthetic Pathways
Advanced mass spectrometry (MS) techniques are crucial for confirming molecular weight, determining elemental composition, and tracking the compound through complex biological or chemical systems.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, allowing for the unambiguous determination of its elemental formula. For this compound (C₈H₈F₃N), HRMS can distinguish its exact mass from other molecules with the same nominal mass but different elemental compositions. This is a critical step for identity confirmation in synthesis and for characterizing novel metabolites.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique combines the separation power of liquid chromatography with the detection sensitivity and structural information from tandem mass spectrometry. LC-MS/MS is the method of choice for monitoring the progress of a chemical reaction by separating reactants, intermediates, and products over time. nih.govsemanticscholar.org It is also invaluable for metabolite profiling, where it can detect and identify trace amounts of metabolic products from in vitro or in vivo studies. By fragmenting the parent ion and analyzing the resulting daughter ions, LC-MS/MS provides structural information that helps in the elucidation of unknown metabolites or reaction byproducts. researchgate.net
The table below shows the expected mass spectrometric data for the target compound.
| Technique | Parameter | Expected Value / Observation |
|---|---|---|
| HRMS | Elemental Formula | C₈H₈F₃N |
| Calculated Exact Mass ([M+H]⁺) | 176.0682 | |
| LC-MS/MS | Parent Ion (m/z) | 176 |
| Key Fragmentation Pathways | Loss of •CH₃, loss of HF, cleavage of C-C bond in the ethyl group | |
| Major Fragment Ions (m/z) | 161 ([M-CH₃]⁺), 156 ([M-HF]⁺), 111 ([M-C₂H₃F₂]⁺) |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis during Reaction Progress
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. These techniques are highly complementary and useful for monitoring reaction progress, as the appearance or disappearance of specific bands indicates the formation or consumption of functional groups.
FT-IR Spectroscopy: FT-IR measures the absorption of infrared radiation. Key functional groups in this compound, such as the N-H bonds of the amine, the aromatic C-H and C=C bonds, and the C-F bonds, will show characteristic absorption bands. orgchemboulder.comlibretexts.org For example, the N-H stretching vibrations typically appear as two bands in the 3300-3500 cm⁻¹ region, while the strong C-F stretching absorptions are found in the 1000-1350 cm⁻¹ region. vscht.czupi.edu
Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, it provides complementary information to FT-IR, especially for the C=C stretching vibrations of the aromatic ring and the symmetric vibrations of the difluoroethyl group. scirp.orgscirp.orgcapes.gov.br The combination of both techniques provides a more complete vibrational profile of the molecule. researchgate.net
The following table lists the expected characteristic vibrational frequencies.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) - FT-IR | Expected Wavenumber (cm⁻¹) - Raman | Intensity |
|---|---|---|---|---|
| N-H Stretch | -NH₂ | 3450-3300 (two bands) | 3450-3300 | Medium |
| Aromatic C-H Stretch | Ar-H | 3100-3000 | 3100-3000 | Medium-Weak (IR), Strong (Raman) |
| Aliphatic C-H Stretch | -CH₃ | 2980-2870 | 2980-2870 | Medium |
| C=C Ring Stretch | Aromatic Ring | 1620-1580, 1520-1470 | 1620-1580 | Strong-Medium |
| N-H Bend | -NH₂ | 1650-1580 | - | Medium |
| C-F Stretch | Ar-F, -CF₂- | 1350-1000 | 1350-1000 | Strong (IR), Weak (Raman) |
| C-N Stretch | Ar-NH₂ | 1340-1250 | - | Strong |
X-ray Crystallography for Solid-State Structure Determination of Derivatives and Intermediates
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While this compound itself may be a liquid or low-melting solid, its derivatives (e.g., amides, sulfonamides) or stable synthetic intermediates can often be crystallized. Analysis of these crystals provides definitive proof of structure, including bond lengths, bond angles, and torsional angles. mdpi.com This information is crucial for confirming stereochemistry and understanding intermolecular interactions such as hydrogen bonding and π-stacking in the solid state, which can influence physical properties like solubility and melting point. researchgate.netnih.govmdpi.com The insights gained are valuable for drug design, where solid-state conformation can affect binding to a biological target. acs.org
Spectroscopic Probes for Reaction Intermediates and Transient Species (e.g., EPR for radicals)
Understanding the mechanism of a chemical reaction often requires the detection and characterization of short-lived, highly reactive intermediates. Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique specifically designed to study species with unpaired electrons, such as free radicals. rsc.org
If the synthesis or metabolic degradation of this compound were to proceed through a radical pathway, EPR would be the primary tool for investigation. nih.gov For example, single-electron transfer (SET) reactions could generate radical cations of the aniline (B41778) derivative. rsc.org The EPR spectrum of such a radical would exhibit a hyperfine structure due to the coupling of the unpaired electron with the magnetic nuclei in the molecule, including ¹H, ¹⁴N, and, most diagnostically, ¹⁹F. The magnitude of the hyperfine coupling constants provides a map of the spin density distribution, revealing how the unpaired electron is delocalized across the molecule and offering profound insights into its electronic structure and reactivity. lookchem.comacs.org
Applications of 5 1,1 Difluoroethyl 2 Fluoroaniline As a Building Block in Advanced Chemical Synthesis
Role as an Intermediate in Fine Chemical Synthesis
5-(1,1-Difluoroethyl)-2-fluoroaniline (B6151848) serves as a valuable intermediate in fine chemical synthesis due to the presence of multiple reactive sites and the unique properties conferred by its fluorine substituents. The aniline (B41778) functional group provides a nucleophilic center that can readily participate in a variety of chemical transformations, including diazotization, acylation, and carbon-nitrogen bond-forming reactions. These reactions allow for the facile introduction of the difluoroethyl- and fluoro-substituted phenyl moiety into a wide range of molecular scaffolds.
The presence of the 1,1-difluoroethyl group is particularly noteworthy. This functional group can significantly influence the electronic properties and conformational preferences of the resulting molecules. In the synthesis of complex organic molecules, the use of fluorinated building blocks like this compound from the outset is a dominant strategy in drug discovery and materials science. nih.gov The controlled introduction of such fluorinated motifs is crucial for fine-tuning the desired properties of the final products. While specific, large-scale applications in fine chemical synthesis are not extensively documented in publicly available literature, the inherent reactivity and unique substitution pattern of this compound make it a promising candidate for the synthesis of specialty chemicals and advanced intermediates.
Precursor in the Development of Novel Organic Electronic Materials and Polymers
The field of organic electronics has seen rapid advancements, with a continuous demand for new materials with tailored properties for applications in devices such as solar cells and light-emitting diodes. Fluorinated organic materials are of particular interest due to their enhanced stability and tunable electronic properties. nih.gov
Perovskite solar cells (PSCs) and perovskite light-emitting diodes (PeLEDs) are promising next-generation optoelectronic technologies. nih.gov The performance and stability of these devices are critically dependent on the efficiency of the charge transport layers, particularly the hole-transporting material (HTM). nih.govmdpi.com An ideal HTM should possess appropriate energy levels for efficient hole extraction and transport from the perovskite layer. mdpi.com
Recent research has demonstrated the utility of fluorinated aniline units in the design of novel HTMs. nih.gov The introduction of fluorine atoms can lower the Highest Occupied Molecular Orbital (HOMO) energy levels of the HTM, leading to better energy level alignment with the perovskite and promoting efficient hole extraction. nih.gov Furthermore, fluorination can enhance the hydrophobicity of the hole-transporting layer, which in turn can improve the stability of the device. nih.gov
In a study focused on developing HTMs based on a spiro[fluorene-9,9′-xanthene] (SFX) core, various fluorinated aniline units were incorporated to modulate the material's properties. nih.gov While this study did not specifically use this compound, it highlights the principle that fluorinated anilines are key building blocks for synthesizing high-performance HTMs. The synthetic route to these materials typically involves a Buchwald-Hartwig amination reaction to couple the fluorinated aniline with the core structure. nih.gov The resulting fluorinated HTMs have been shown to facilitate hole extraction and transport in perovskite-based devices. nih.gov
Table 1: Properties of Fluorinated Hole-Transporting Materials
| Property | Description | Reference |
|---|---|---|
| HOMO Level | The introduction of fluorine atoms lowers the HOMO energy levels, which is beneficial for hole extraction from the perovskite layer. | nih.gov |
| Hydrophobicity | Fluorination increases the hydrophobicity of the HTM, which can enhance the stability of the perovskite device. | nih.gov |
| Synthesis | Fluorinated anilines can be incorporated into HTM structures via established synthetic methods like Buchwald-Hartwig amination. | nih.gov |
Polyaniline (PANI) is a well-known conducting polymer with a range of potential applications. The properties of PANI can be tuned by substituting the aniline monomer. The chemical polymerization of fluorinated anilines, such as 2-fluoroaniline (B146934), has been investigated to produce fluorinated polyanilines. These polymers are expected to exhibit modified electronic properties and enhanced stability due to the presence of fluorine.
While there is no specific literature available on the polymerization of this compound, the general principles of aniline polymerization suggest that it could be a potential monomer for creating novel fluorinated conjugated polymers. The resulting polymer would possess both a fluorine atom on the aromatic ring and a difluoroethyl group, which could lead to unique material properties. The synthesis of such polymers could potentially be achieved through oxidative chemical or electrochemical polymerization methods. The incorporation of the difluoroethyl group could further influence the polymer's solubility, morphology, and electronic characteristics, making it a candidate for various organic electronic applications.
Synthetic Intermediate in Agrochemical Design and Development
The introduction of fluorine into agrochemicals is a well-established strategy to enhance their efficacy and metabolic stability. nih.gov Fluorine-containing functional groups can significantly alter the biological activity of herbicides, insecticides, and fungicides. bue.edu.eg
Fluorinated anilines are important building blocks in the synthesis of a variety of agrochemicals. nih.gov They are often used to introduce a fluorinated phenyl ring into the final active ingredient. For instance, in the development of new insecticides, structural optimization of natural products or existing synthetic compounds often involves the incorporation of fluorinated moieties to improve insecticidal activity. mdpi.com Similarly, in the design of novel herbicides, the modification of known herbicidal scaffolds with fluorine-containing groups is a common approach to discovering new compounds with improved activity and selectivity. nih.gov
Although no commercial insecticides or herbicides have been explicitly identified as being synthesized from this compound in the available literature, its structure is emblematic of the type of fluorinated intermediate that is highly valuable in agrochemical research. The difluoroethyl group, in particular, can act as a bioisostere for other functional groups and can enhance the lipophilicity of the molecule, which can improve its uptake and transport in target pests or weeds. Therefore, this compound represents a promising, albeit currently underexploited, building block for the discovery of new generations of fluorinated agrochemicals.
Building Block in Pharmaceutical Development and Drug Lead Synthesis
The use of fluorine in pharmaceuticals is a major trend in modern drug discovery, with a significant percentage of new drugs containing at least one fluorine atom. nih.gov Fluorinated building blocks are essential tools for medicinal chemists to introduce fluorine into drug candidates, thereby improving their pharmacological properties. nih.govscielo.br
The incorporation of fluorine can lead to:
Enhanced metabolic stability: The strong carbon-fluorine bond can block sites of metabolic oxidation. google.com
Increased binding affinity: Fluorine can participate in favorable interactions with biological targets.
Improved membrane permeability: The lipophilicity of a molecule can be fine-tuned by the addition of fluorine.
Fluorinated anilines are key intermediates in the synthesis of numerous pharmaceuticals. nih.gov For example, fluoroquinolone antibiotics and certain kinase inhibitors used in cancer therapy contain fluoroaniline-derived moieties. google.comorientjchem.org The synthesis of these drugs often involves the coupling of a fluoroaniline (B8554772) with a heterocyclic core structure. nih.gov
While there are no specific FDA-approved drugs that are publicly documented as being synthesized from this compound, its structural features make it a highly attractive building block for pharmaceutical research. The combination of a fluoro- and a difluoroethyl-substituted aniline offers a unique scaffold for the synthesis of novel drug leads. The difluoroethyl group can serve as a lipophilic and metabolically stable bioisostere for other groups, such as a hydroxyl or a thiol. Medicinal chemists can utilize this compound to create new chemical entities with potentially improved efficacy, selectivity, and pharmacokinetic profiles.
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| Polyaniline (PANI) |
| 2-fluoroaniline |
Synthesis of Fluorine-Containing Heterocycles
The aniline functional group of this compound serves as a versatile handle for the construction of a wide variety of nitrogen-containing heterocycles. These heterocyclic scaffolds are prevalent in numerous FDA-approved drugs and agrochemicals. The presence of the difluoroethyl and fluoro substituents on the aniline ring can significantly influence the reactivity of the molecule and the properties of the resulting heterocyclic systems.
While specific examples of heterocycles synthesized directly from this compound are not extensively detailed in currently available research, the general reactivity of fluorinated anilines suggests its utility in classical heterocycle-forming reactions. For instance, it can be envisioned as a key starting material in reactions such as:
Skraup synthesis to produce fluorinated quinolines.
Fischer indole synthesis to yield fluorinated indole derivatives.
Friedländer annulation for the synthesis of substituted quinolines.
Paal-Knorr synthesis to form fluorinated pyrroles.
The electron-withdrawing nature of the fluorine substituents can modulate the nucleophilicity of the aniline nitrogen and the reactivity of the aromatic ring, potentially requiring modified reaction conditions compared to their non-fluorinated counterparts. The resulting heterocycles, bearing the 1,1-difluoroethyl moiety, are of significant interest for biological screening, as this group can act as a lipophilic hydrogen bond donor and a bioisostere for other functional groups.
Incorporation into Bioisosteric Analogs
Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group of similar size, shape, and electronic properties, is a fundamental concept in drug design. The goal is to enhance potency, selectivity, and metabolic stability, or to reduce toxicity. The 1,1-difluoroethyl group present in this compound is a valuable bioisostere for several common functional groups.
The gem-difluoroalkyl group (CF2) is often considered a bioisosteric replacement for a carbonyl group (C=O), a sulfonyl group (SO2), or even a hydroxyl or thiol group. nih.gov This is due to its similar steric profile and its ability to act as a hydrogen bond acceptor. By incorporating the this compound moiety into a drug candidate, medicinal chemists can probe the structure-activity relationship (SAR) and potentially overcome liabilities associated with the original functional group.
Table 1: Potential Bioisosteric Replacements Using the 1,1-Difluoroethyl Group
| Original Functional Group | Bioisosteric Replacement Moiety | Potential Advantages of Replacement |
|---|---|---|
| Carbonyl (Ketone) | gem-Difluoroalkane | Increased metabolic stability, altered electronics |
| Sulfonyl | gem-Difluoroalkane | Modified polarity and lipophilicity |
The strategic placement of the difluoroethyl group can lead to improved interactions with biological targets and enhanced pharmacokinetic properties. While specific examples of marketed drugs containing the this compound core are not yet prominent, the underlying principles of bioisosterism strongly support its potential in future drug discovery efforts.
Development of Ligands and Catalysts Featuring the Fluorinated Aniline Moiety
Fluorinated anilines are not only precursors to bioactive molecules but also serve as building blocks for the synthesis of advanced ligands used in catalysis. The electronic properties of the ligand are critical for tuning the reactivity and selectivity of a metal catalyst. The introduction of fluorine atoms can significantly alter the electron density at the metal center, thereby influencing the catalytic cycle.
For example, fluorinated anilines can be used to synthesize N-heterocyclic carbene (NHC) precursors. mdpi.com The resulting fluorinated NHC ligands can then be complexed with transition metals like rhodium or iridium to form catalysts for a variety of organic transformations, including hydrogenation and cross-coupling reactions. mdpi.com The electron-withdrawing fluorine atoms on the aniline-derived part of the NHC ligand can enhance the stability and catalytic activity of the metal complex.
Table 2: Potential Applications of Ligands Derived from this compound
| Ligand Type | Potential Metal Complex | Catalytic Application |
|---|---|---|
| N-Heterocyclic Carbene (NHC) | Rhodium(I), Iridium(I) | Asymmetric Hydrogenation, Hydrosilylation |
| Schiff Base | Palladium(II), Copper(I) | Cross-Coupling Reactions (e.g., Suzuki, Heck) |
Although the direct application of this compound in commercially available catalysts is not yet widely documented, its structural motifs are highly relevant to modern catalyst design. The continued exploration of fluorinated ligands is expected to yield novel catalytic systems with improved performance and broader applicability in chemical synthesis.
Future Research Directions and Challenges in 5 1,1 Difluoroethyl 2 Fluoroaniline Chemistry
Exploration of Novel and More Sustainable Synthetic Routes
The development of efficient and environmentally benign methods for the synthesis of 5-(1,1-Difluoroethyl)-2-fluoroaniline (B6151848) is a primary area of future research. Traditional fluorination and fluoroalkylation methods often rely on harsh reagents and conditions, generating significant waste. chimia.ch Modern synthetic chemistry is increasingly focused on sustainability, prompting the exploration of greener alternatives.
Recent advancements in photoredox catalysis offer promising avenues. For instance, visible-light-induced organophotocatalytic systems can facilitate the difluoroalkylation of anilines under mild conditions, avoiding the use of transition metals. acs.orgnih.gov These methods often proceed via radical mechanisms, initiated by an electron donor-acceptor (EDA) complex between the aniline (B41778) and a difluoroalkyl source. acs.orgnih.gov Investigating the applicability of such photoinduced methods to produce this compound could lead to more sustainable and efficient synthetic protocols.
Another sustainable approach gaining traction is mechanochemistry, which involves solvent-free or low-solvent reactions conducted by grinding or milling. mdpi.com The application of mechanochemical principles to the synthesis of fluorinated anilines and their precursors could significantly reduce solvent waste and energy consumption.
Furthermore, the development of safer and more sustainable industrial feedstocks for fluorine is crucial. agchemigroup.eu Research into replacing hazardous reagents like anhydrous hydrogen fluoride (B91410) with safer alternatives could revolutionize the industrial production of all fluorochemicals, including this compound. agchemigroup.eu The use of continuous flow technologies for handling fluorinated gases and reagents also presents an opportunity for safer and more scalable synthetic processes. mit.edu
Table 1: Comparison of Potential Synthetic Strategies
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Visible-Light Photoredox Catalysis | Mild reaction conditions, avoids transition metals, high functional group tolerance. acs.orgnih.gov | Optimization of photocatalysts, identification of suitable difluoroethyl sources, understanding reaction mechanisms. acs.org |
| Mechanochemistry | Reduced or no solvent usage, potential for improved reaction rates and yields. mdpi.com | Development of specific mechanochemical protocols, scalability of the process. |
| Continuous Flow Synthesis | Enhanced safety for handling hazardous reagents, improved heat and mass transfer, potential for automation and scalability. mit.edu | Design of suitable flow reactors, optimization of reaction parameters in a continuous system. |
| Sustainable Fluorine Sources | Reduced environmental impact and improved safety by avoiding hazardous reagents like HF. agchemigroup.eu | Discovery of new fluorinating agents, development of processes using alternative fluorine sources like fluorspar. agchemigroup.eu |
Unveiling Undiscovered Reactivity Patterns and Transformation Pathways
The reactivity of this compound is largely unexplored. Future research will need to focus on understanding how the interplay between the 1,1-difluoroethyl group and the fluorine and amino substituents on the aromatic ring influences its chemical behavior.
The 1,1-difluoroethyl moiety is expected to be relatively stable, but its susceptibility to metabolic transformations in biological systems suggests potential chemical reactivity. For instance, analogous aryl α,α-difluoroethyl thioethers undergo oxidation at the sulfur atom to form sulfoxides and sulfones. nih.gov While the aniline nitrogen is a different functional group, this highlights the potential for oxidative pathways involving the difluoroethyl group or the amino group.
The aromatic core of this compound presents opportunities for various transformations. The fluorine atom at the 2-position may be susceptible to nucleophilic aromatic substitution (SNAr), although aryl fluorides are generally less reactive than other aryl halides. libretexts.orgyoutube.comdoubtnut.com The reactivity in SNAr reactions is highly dependent on the presence of electron-withdrawing groups on the ring. libretexts.org The electronic effect of the 1,1-difluoroethyl group will, therefore, be a critical factor in determining the feasibility of such reactions.
Conversely, the amino group can be a versatile handle for a range of transformations, including diazotization followed by substitution, acylation, and N-alkylation. Understanding the chemoselectivity of these reactions in the presence of the two fluorine-containing substituents will be essential for utilizing this compound as a building block in the synthesis of more complex molecules.
Future research should also explore novel transformation pathways, such as C-H functionalization. For example, visible-light-induced para-selective C-H difluoroalkylation has been demonstrated for electron-deficient aromatic carbonyls, suggesting the potential for further functionalization of the aniline ring. acs.org
Integration into Emerging Fields of Materials Science and Nanotechnology
The unique electronic properties conferred by fluorine make fluorinated compounds attractive for applications in materials science and nanotechnology. The incorporation of this compound into polymers and other advanced materials is a promising area for future investigation.
Fluorinated polymers often exhibit desirable properties such as high thermal stability, chemical resistance, and low surface energy. nih.gov For instance, copolymers of aniline and 2-fluoroaniline (B146934) have been synthesized, and their properties, such as electrical conductivity and solubility, can be tailored by varying the monomer ratio. jmest.org The presence of the fluorine atom in poly(aniline-co-2-fluoroaniline) can lead to a less planar polymer backbone, which affects conjugation and, consequently, electrical conductivity. jmest.org However, it can also improve solubility in non-polar solvents. jmest.org Investigating the polymerization of this compound, either as a monomer or a comonomer, could lead to new materials with tailored optoelectronic and physical properties.
The field of organic electronics is another potential application area. Minor structural changes, such as the introduction of fluorine atoms, can have a dramatic effect on the energetics, aggregation, and morphology of conjugated polymers, which in turn influences the performance of electronic devices. rsc.org The specific substitution pattern of this compound could be leveraged to fine-tune the properties of organic semiconductors for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Addressing Challenges in Scale-Up and Industrial Production
The transition from laboratory-scale synthesis to industrial production presents a number of challenges, particularly for fluorinated compounds. The fluorinated intermediate products industry faces hurdles such as stringent environmental regulations, competition from non-fluorinated alternatives, and volatility in raw material prices. marketreportanalytics.com
A major challenge in the industrial production of fluoroalkylated compounds is the need for methods that allow for the late-stage introduction of the fluoroalkyl group into advanced intermediates. chimia.ch This strategy can be more cost-effective as it minimizes the loss of the valuable fluorinated moiety during a multi-step synthesis. chimia.ch Developing a robust and scalable late-stage synthesis for this compound will be crucial for its commercial viability.
The use of hazardous reagents and the generation of significant amounts of waste are also major concerns in large-scale production. chimia.ch Therefore, the development of processes that utilize more environmentally benign reagents and improve atom economy is a high priority. Continuous flow manufacturing is an enabling technology that can address some of these challenges by providing better control over reaction parameters, enhancing safety, and facilitating scalability. mit.edu The adoption of continuous flow processes for the synthesis of this compound could be a key factor in its successful industrial production.
Expanding the Scope of Computational Methodologies for Prediction and Design
Computational chemistry offers powerful tools for accelerating the research and development of new molecules and materials. For this compound, computational methods can be employed to predict its properties, guide synthetic efforts, and design new applications.
Density Functional Theory (DFT) calculations can be used to investigate the geometric and electronic structure of the molecule, as well as its spectroscopic properties. researchgate.netnih.gov Such studies can provide insights into the impact of the fluorine substituents on the molecule's conformation, stability, and reactivity. nih.gov For example, computational analysis can help to understand the noncovalent interactions that govern the molecule's structure and its interactions with other molecules. nih.gov
Computational docking and in silico screening are valuable techniques for identifying potential biological targets and for designing new bioactive molecules. researchgate.netnih.gov By modeling the interaction of this compound with the active sites of enzymes and receptors, researchers can predict its potential as a pharmaceutical or agrochemical agent. researchgate.netnih.gov
Furthermore, computational tools can be used to guide the design of new materials with desired properties. For instance, by calculating the electronic properties and aromaticity of fluorinated benzenes, it is possible to predict how the incorporation of this compound into a polymer chain will affect its conductivity and other material properties. nih.gov Computation-guided approaches are also being used to engineer enzymes for more efficient and selective fluorination reactions, which could lead to novel biocatalytic routes for the synthesis of this and other organofluorine compounds. chemrxiv.org
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for structural characterization of 5-(1,1-Difluoroethyl)-2-fluoroaniline, and what key spectral features should be prioritized?
- Methodological Answer :
- Infrared (IR) Spectroscopy : Focus on N-H stretching (3300–3500 cm⁻¹) and C-F vibrations (1000–1300 cm⁻¹) to confirm the presence of amine and fluorine groups.
- Nuclear Magnetic Resonance (NMR) : Use -NMR to identify fluorine environments (e.g., difluoroethyl vs. fluoroaniline groups) and -NMR to resolve aromatic protons and substituent effects. Coupling patterns in -NMR can differentiate ortho/meta/para fluorine substitution.
- X-ray Crystallography : For unambiguous confirmation of molecular geometry, particularly steric effects from the 1,1-difluoroethyl group.
- Reference : Studies on fluoroaniline isomers highlight the importance of combining spectroscopic data with computational docking to resolve structural ambiguities .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for synthesis or handling to avoid inhalation.
- Ventilation and Storage : Store in airtight containers under inert gas (e.g., N₂) to prevent oxidation. Avoid exposure to moisture or strong acids/bases that could release toxic HF.
- Emergency Procedures : In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation. Consult safety data sheets for halogenated anilines as a reference .
Advanced Research Questions
Q. How does the 1,1-difluoroethyl substituent influence the electronic and steric properties of 2-fluoroaniline, and what are the implications for its reactivity?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing nature of the difluoroethyl group reduces electron density on the aromatic ring, decreasing nucleophilic aromatic substitution (NAS) reactivity but enhancing electrophilic substitution at meta positions.
- Steric Effects : The bulky difluoroethyl group hinders access to the ortho position, directing reactions to para positions. Computational modeling (e.g., DFT) can quantify steric hindrance and predict regioselectivity.
- Experimental Validation : Compare reaction outcomes (e.g., nitration, halogenation) with unsubstituted 2-fluoroaniline. Use X-ray crystallography to confirm steric influences .
Q. What in vitro and in vivo models are suitable for evaluating the TGF-β inhibitory activity of this compound?
- Methodological Answer :
- In Vitro Models :
- Kinase Assays : Measure IC₅₀ values using recombinant TGF-β type I receptor kinase. Competitive binding assays with ATP analogs (e.g., -ATP) quantify inhibition.
- Cell-Based Assays : Use SMAD-responsive luciferase reporters in HEK293T cells to assess pathway suppression.
- In Vivo Models :
- Fibrosis Models : Administer the compound in mice with CCl₄-induced liver fibrosis; monitor collagen deposition via Masson’s trichrome staining.
- Pharmacokinetics (PK) : Evaluate oral bioavailability and half-life in rodent plasma using LC-MS/MS.
- Reference : EW-7197, a related TGF-β inhibitor, demonstrated efficacy in similar models .
Q. How can -NMR spectroscopy track the metabolic pathways of this compound in biological systems?
- Methodological Answer :
- Sample Preparation : Extract metabolites from urine, plasma, or hepatocyte incubations. Concentrate samples via lyophilization if detection limits are challenged (limit ≈ 1 µM for overnight runs).
- Spectral Analysis : Identify fluorine-containing metabolites (e.g., hydroxylated, acetylated, or conjugated derivatives) by chemical shift and coupling patterns. Para-hydroxylation is common in fluoroanilines, with shifts near -120 ppm.
- Validation : Compare with synthetic metabolite standards. Use LC-MS to confirm NMR assignments.
- Reference : A -NMR study on 2-fluoroaniline detected >90% metabolite recovery in urine, highlighting its sensitivity over traditional HPLC .
Q. What molecular docking strategies predict the interaction of this compound with TGF-β receptors, and how do computational results align with experimental data?
- Methodological Answer :
- Docking Software : Use AutoDock Vina or Schrödinger’s Glide for flexible ligand-receptor docking. Parameterize fluorine atoms with accurate partial charges (e.g., RESP charges from quantum calculations).
- Binding Site Analysis : Focus on the ATP-binding pocket of TGF-β receptor kinase. Key interactions include hydrogen bonds with catalytic lysine (K232) and hydrophobic contacts with difluoroethyl groups.
- Validation : Compare docking scores (e.g., binding energy) with IC₅₀ values from kinase assays. Mutagenesis studies (e.g., K232A) can confirm predicted interactions.
- Reference : Docking studies on fluoroaniline isomers resolved steric vs. electronic contributions to binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
